4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

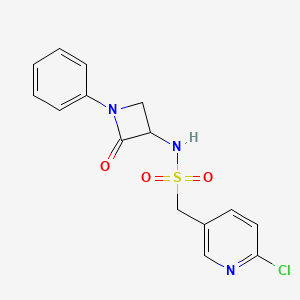

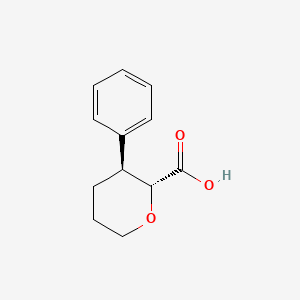

“4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile” is a chemical compound with the molecular formula C13H16N2O . It is related to the class of organic compounds known as n-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16N2O/c14-9-11-1-3-13(4-2-11)15-7-5-12(10-16)6-8-15/h1-4,12,16H,5-8,10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

The compound has a molecular weight of 216.28 . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Histamine H3 Antagonists

Research into the 4-phenoxypiperidines class, which includes structures related to 4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile, has identified potent non-imidazole histamine H3 antagonists. These compounds, due to their conformationally restricted core, showed promising in vitro activity at the human H3 receptor and demonstrated efficacy in animal models related to wakefulness at low doses (Dvorak et al., 2005).

σ-1 Receptor Probes

Halogenated derivatives of 4-(phenoxymethyl)piperidines have been synthesized as potential probes for σ-1 receptors. These compounds showed significant affinity and selectivity in vitro receptor binding assays. The iodinated ligand, in particular, demonstrated high uptake and retention in brain and other organs in vivo, suggesting their utility in tomographic studies of σ receptors (Waterhouse et al., 1997).

Crystal Structure Analysis

The study of the crystal structure of 4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidinium picrate provided insights into the arrangement and hydrogen bonding interactions within the crystal lattice. This research contributes to understanding the molecular geometry and potential reactivity of similar compounds (Jasinski et al., 2009).

NMR Spectroscopy and Molecular Structure

Another area of application involves the structural analysis of N-substituted-4-(cyanophenylmethylene)piperidines. Through NMR spectroscopy and other analytical techniques, researchers have elucidated the molecular structure and conformational dynamics of these compounds, aiding in the understanding of their chemical behavior (Lee et al., 1966).

Synthesis and Reactivity Studies

Studies on the preparation and reactivity of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives highlight the synthetic versatility of piperidine-based compounds. These investigations have implications for the development of new synthetic routes to pharmacologically interesting molecules (Ibenmoussa et al., 1998).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H319, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

4-[[4-(hydroxymethyl)piperidin-1-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c15-9-12-1-3-13(4-2-12)10-16-7-5-14(11-17)6-8-16/h1-4,14,17H,5-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMNKWJZZNHXCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)CC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(1H-1,2,3-Benzotriazol-1-yl)propyl]-1,3-thiazinane-2-thione](/img/structure/B2916497.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2916498.png)

![Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2916502.png)

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B2916504.png)

![5-ethyl-3-oxo-2-phenyl-N-(m-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2916505.png)

![3-methyl-6-phenyl-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2916507.png)

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide](/img/structure/B2916513.png)

![N-((5-(hydroxymethyl)furan-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2916517.png)